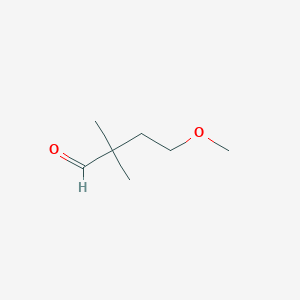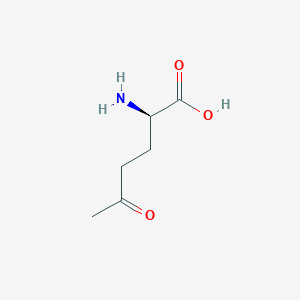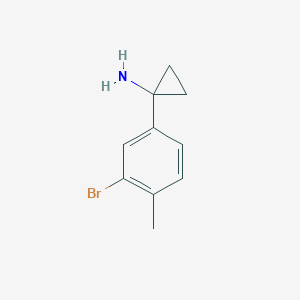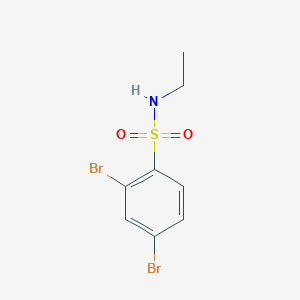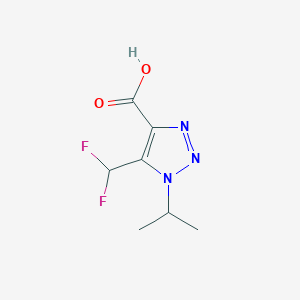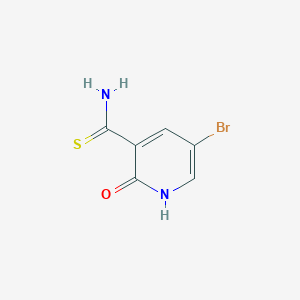
5-Bromo-2-hydroxypyridine-3-carbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-hydroxypyridine-3-carbothioamide is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a bromine atom at the 5th position, a hydroxyl group at the 2nd position, and a carbothioamide group at the 3rd position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-hydroxypyridine-3-carbothioamide typically involves the bromination of 2-hydroxypyridine followed by the introduction of the carbothioamide group. One common method involves the reaction of 2-hydroxypyridine with bromine in the presence of a suitable solvent to yield 5-bromo-2-hydroxypyridine. This intermediate is then reacted with thiourea under controlled conditions to form the desired carbothioamide derivative .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-2-hydroxypyridine-3-carbothioamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbothioamide group can be reduced to form amines or other derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of 5-bromo-2-pyridone derivatives.
Reduction: Formation of 5-bromo-2-hydroxypyridine-3-amine derivatives.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
5-Bromo-2-hydroxypyridine-3-carbothioamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals
Mechanism of Action
The mechanism of action of 5-Bromo-2-hydroxypyridine-3-carbothioamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to alterations in cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its biological effects .
Comparison with Similar Compounds
5-Bromo-2-hydroxypyridine: Lacks the carbothioamide group but shares similar chemical properties.
2-Hydroxypyridine-3-carbothioamide: Lacks the bromine atom but has similar functional groups.
5-Bromoindole-3-carbothioamide: Contains an indole ring instead of a pyridine ring but has similar substituents
Uniqueness: 5-Bromo-2-hydroxypyridine-3-carbothioamide is unique due to the combination of its bromine, hydroxyl, and carbothioamide groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C6H5BrN2OS |
|---|---|
Molecular Weight |
233.09 g/mol |
IUPAC Name |
5-bromo-2-oxo-1H-pyridine-3-carbothioamide |
InChI |
InChI=1S/C6H5BrN2OS/c7-3-1-4(5(8)11)6(10)9-2-3/h1-2H,(H2,8,11)(H,9,10) |
InChI Key |
NNJFWLZKLZTIAD-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=O)NC=C1Br)C(=S)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1-Ethyl-5-(trifluoromethyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B13295850.png)
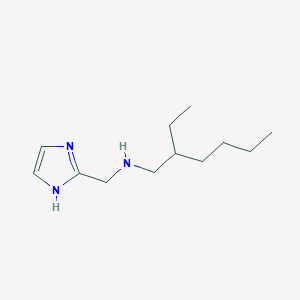
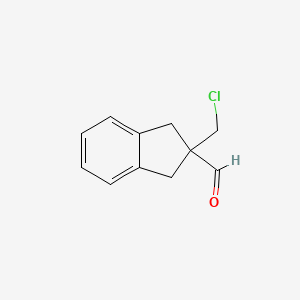
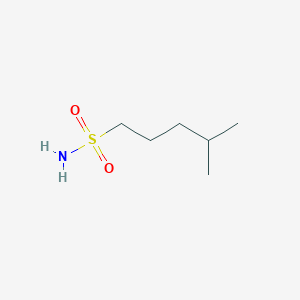
![2-[4-(Trifluoromethyl)thiophen-3-yl]ethan-1-ol](/img/structure/B13295874.png)
![6-[(Pent-1-yn-3-yl)amino]pyrazine-2-carboxylic acid](/img/structure/B13295877.png)
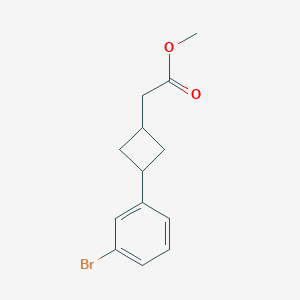

![2-{[(3-Bromophenyl)methyl]amino}propane-1,3-diol](/img/structure/B13295894.png)
